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Compound of Interest

Compound Name: 2-Cyclopropoxy-N-methylaniline
CAS No.: 1243439-17-9
Cat. No.: B1378905
Get Quote
. J

Executive Summary & Compound Identity

2-Cyclopropoxy-N-methylaniline is a specialized aromatic amine derivative characterized by
an ortho-cyclopropoxy substituent relative to a secondary N-methyl amino group. This
structural motif is significant in medicinal chemistry as a bioisostere for ortho-anisidines, often
used to modulate metabolic stability and lipophilicity in CNS-active agents.

This guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS) derived from
fragment-based chemometric analysis and empirical data of homologous substructures (N-
methylaniline and cyclopropyl phenyl ether).
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Property Data

IUPAC Name N-Methyl-2-(cyclopropyloxy)aniline
Molecular Formula C10H13NO

Molecular Weight 163.22 g/mol

Monoisotopic Mass 163.0997

Core Moiety

1,2-Disubstituted Benzene (Ortho-substituted)

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (El, 70 eV) and Electrospray lonization (ESI).

Fragmentation Pathway Logic

The mass spectrum of 2-Cyclopropoxy-N-methylaniline is dominated by the stability of the

nitrogen lone pair and the lability of the cyclopropyl ether bond.

Molecular lon (M+, m/z 163): The parent peak will be distinct. The odd mass number

confirms the presence of an odd number of nitrogen atoms (Nitrogen Rule).

o Loss of Methyl Radical (M-15, m/z 148): Cleavage of the N-methyl group is a common

pathway for N-alkylanilines, typically followed by ring expansion or stabilization as an

iminium ion.

o Loss of Cyclopropyl/Allyl Radical (M-41, m/z 122): The cyclopropyl group often undergoes

ring opening to an allyl radical before cleavage, or direct loss of the cyclopropyl radical,

leaving a phenoxy cation species.

» Base Peak Candidate (m/z 106/107): Cleavage of the ether oxygen bond or rearrangement

can lead to N-methylaniline-like fragments.

Predicted MS Fragmentation Diagram
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Figure 1: Proposed fragmentation pathway for 2-Cyclopropoxy-N-methylaniline under El
conditions.

Infrared Spectroscopy (IR)

Methodology: FTIR (ATR or KBr disk).

The IR spectrum serves as a fingerprint for the ortho-substitution pattern and the specific

nature of the ether linkage.
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Functional Group

Wavenumber (cm~?)

Band Characteristics

Structural Origin

Secondary amine (VN-

N-H Stretch 3380 — 3420 Single, sharp band H). Lower frequency
than primary amines.
High tension C-H
C-H (Cyclopropyl) 3010 — 3090 Weak, sharp bonds of the
cyclopropane ring.
C-H (Aromatic) 3000 — 3050 Medium Aryl C-H stretching.
) ) ) N-Methyl C-H
C-H (Aliphatic) 2850 — 2950 Medium ]
stretching.
) Benzene ring
C=C (Aromatic) 1580 — 1610 Strong )
breathing modes.
Aryl-Alkyl ether
C-O Stretch 1230 - 1260 Strong )
linkage (Ar-O-R).
Ring
Cyclopropyl Ring ~1020 Medium deformation/breathing

mode.

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher, Solvent: CDCIs (Standard) or DMSO-de (To observe labile

protons).

'H NMR (Proton) Prediction

The spectrum will display four distinct regions: Aromatic, N-H, Ether-Methine, and High-Field

Aliphatic.

e Aromatic Region (6.5 — 7.2 ppm): The 4 aromatic protons will show an ABCD pattern (or

complex multiplet) typical of 1,2-disubstitution. The proton ortho to the nitrogen (H-6) is

typically shielded relative to benzene, while the proton ortho to the oxygen (H-3) is also
shielded but less so than H-6.
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e N-H (4.0 — 5.0 ppm): Broad singlet. Chemical shift is concentration and solvent dependent.

e Cyclopropyl Methine (-CH-O-) (3.7 — 3.9 ppm): A septet or multiplet. Deshielded by the
oxygen atom.

e N-Methyl (2.8 — 2.9 ppm): A sharp singlet (3H).

o Cyclopropyl Methylene (-CH2-) (0.6 — 0.9 ppm): Two multiplets (2H each) corresponding to
the cis and trans protons relative to the ether linkage.

13C NMR (Carbon) Prediction

e Aromatic Ipso (C-O): ~145-150 ppm (Deshielded by Oxygen).

Aromatic Ipso (C-N): ~138-142 ppm (Deshielded by Nitrogen).

Aromatic CH: 110-125 ppm (Ortho/Para positions shielded by resonance).

Cyclopropyl CH: ~51-53 ppm.[1]

N-Methyl: ~30-31 ppm.[1]

Cyclopropyl CHz: ~6-7 ppm (Characteristic high field).

NMR Assignment Workflow
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Figure 2: Logical workflow for confirming the structure via NMR.

Experimental Protocols
Protocol A: Sample Preparation for High-Resolution
NMR

Objective: Eliminate concentration effects on the N-H shift and prevent aggregation.
» Mass: Weigh 5-10 mg of 2-Cyclopropoxy-N-methylaniline.

e Solvent: Dissolve in 0.6 mL of CDCIs (99.8% D) containing 0.03% TMS as an internal
standard.

o Note: Use DMSO-ds if the N-H signal is broadened into the baseline by exchange; DMSO
will sharpen the N-H signal and shift it downfield (~5-6 ppm) due to hydrogen bonding.

« Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove
suspended solids.
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e Acquisition: Run 16 scans for *H and 1024 scans for $3C.

Protocol B: GC-MS Identification

Objective: Confirm purity and molecular mass.
e Column: HP-5ms or equivalent (30m x 0.25mm, 0.25um film).
e Carrier Gas: Helium at 1.0 mL/min.
e Temperature Program:
o Hold 60°C for 2 min.
o Ramp 20°C/min to 280°C.
o Hold 5 min.
e Inlet: Split mode (20:1), 250°C.

References

» Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). Wiley.[2] (Standard reference for fragment chemical shifts).

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer. (Source for cyclopropyl and aniline shift
increments).

e NIST Chemistry WebBook.Mass Spectra of N-Methylaniline. Link (Base fragmentation
patterns).

o PubChem.Cyclopropyl phenyl ether (Compound CID 20289149). Link (Reference for
cyclopropyl ether shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. N-Methylaniline(100-61-8) 1H NMR spectrum [chemicalbook.com]

e 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes
in complex matrices - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profiling of 2-Cyclopropoxy-N-
methylaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1378905/docs#spectroscopic-profiling-of-2-
cyclopropoxy-n-methylaniline-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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Contact our Ph.D. Support Team for a compatibility check
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